Cysteinylglycine

Catalog No.
S775977
CAS No.
19246-18-5
M.F
C5H10N2O3S
M. Wt
178.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cysteinylglycine

CAS Number

19246-18-5

Product Name

Cysteinylglycine

IUPAC Name

2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetic acid

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

InChI

InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

ZUKPVRWZDMRIEO-VKHMYHEASA-N

SMILES

Array

Synonyms

N-L-Cysteinylglycine; 144: PN: US20130123467 SEQID: 173 Claimed Protein; 145: PN: WO2012013136 SEQID: 39 Unclaimed Protein; 27: PN: WO2011133608 TABLE: 5 Claimed Sequence; 52: PN: EP2161028 PAGE: 10 Claimed Protein; 6: PN: WO2011003622 SEQID: 6 Claim

Canonical SMILES

C(C(C(=O)NCC(=O)[O-])[NH3+])S

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)[O-])[NH3+])S

The exact mass of the compound Cysteinylglycine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cysteinylglycine (Cys-Gly) is a dipeptide composed of L-cysteine and glycine. It is a key, biologically necessary intermediate in the γ-glutamyl cycle, formed from the extracellular degradation of glutathione (GSH) by the enzyme γ-glutamyl transpeptidase (GGT).[1][2] As a direct precursor to L-cysteine and a metabolic product of GSH, its primary procurement relevance lies in its specific role within the mercapturic acid pathway for xenobiotic detoxification and as a distinct molecular entity for studying cellular transport and dipeptidase activity.[3][4][5][6] This specificity makes it a required substrate or biomarker in assays where its precursor, GSH, or its constituent amino acids are not functionally interchangeable.

Substituting Cysteinylglycine with its precursor, glutathione (GSH), or its constituent amino acids, cysteine and glycine, is ineffective for specific biochemical applications. Assays designed to measure the activity of membrane dipeptidases or cysteinylglycine S-conjugate dipeptidases require the intact Cys-Gly dipeptide as the specific substrate for hydrolysis.[7][8] Similarly, when used as a biomarker, plasma or urine levels of Cysteinylglycine provide a direct measure of γ-glutamyl transpeptidase (GGT) activity and extracellular GSH breakdown, an insight not available from measuring GSH levels alone.[9] Because cellular transport mechanisms for dipeptides can be distinct from those for tripeptides (GSH) or free amino acids, Cys-Gly is essential for accurately studying specific peptide uptake pathways.[10]

Required Substrate for Quantifying Dipeptidase Activity in Detoxification Pathways

Cysteinylglycine is the direct, required substrate for membrane dipeptidase (MDP), a key enzyme in the mercapturic acid detoxification pathway. A kinetic study using purified porcine kidney MDP demonstrated that the enzyme actively hydrolyzes various S-conjugated forms of Cysteinylglycine. For example, the S-conjugate DNP-Cysteinylglycine was hydrolyzed with a Michaelis constant (Km) of 0.16 mM.[7] In contrast, the enzyme's primary role is to act after γ-glutamyl transpeptidase has already cleaved glutathione (GSH), meaning GSH itself is not a substrate for this specific enzymatic step.[1][3] This makes pure Cysteinylglycine essential for any assay designed to isolate and quantify MDP activity.

Evidence DimensionEnzyme Substrate Specificity
Target Compound DataRequired substrate for membrane dipeptidase (MDP), with measured Km values for its S-conjugates (e.g., 0.16 mM for DNP-CG).[7]
Comparator Or BaselineGlutathione (GSH) is the precursor molecule in the pathway but is not a direct substrate for MDP.[1][3]
Quantified DifferenceQualitative difference: Cysteinylglycine and its conjugates are hydrolyzed, whereas GSH is not.
ConditionsIn vitro enzyme assay with purified porcine kidney cortex membrane dipeptidase (MDP).

For researchers studying xenobiotic metabolism or developing enzyme inhibitors, substituting with Glutathione would result in no signal, making Cysteinylglycine indispensable for the assay.

Specific Biomarker for GGT Activity and Myocardial Infarction Risk, Independent of Glutathione

In a prospective case-cohort study (EPIC-Potsdam), plasma Cysteinylglycine was identified as a significant predictor of myocardial infarction (MI) risk, independent of its precursor, glutathione (GSH), and the enzyme that produces it, γ-glutamyltransferase (GGT). After adjusting for established risk factors, a 1-standard deviation increase in log-transformed Cysteinylglycine was associated with a hazard ratio of 1.36 (95% CI, 1.07 to 1.72) for MI.[7] In the same model, the hazard ratio for GGT was 1.63.[7] This demonstrates that Cysteinylglycine provides distinct prognostic information that is not captured by measuring GGT activity or GSH levels alone, positioning it as a specific and non-interchangeable biomarker.

Evidence DimensionHazard Ratio for Myocardial Infarction (per 1-SD increase)
Target Compound Data1.36 (95% CI, 1.07 to 1.72)[7]
Comparator Or Baselineγ-glutamyltransferase (GGT) activity: 1.63 (95% CI, 1.30 to 2.05)[7]
Quantified DifferenceCysteinylglycine holds a statistically significant association with MI risk, independent of the enzyme (GGT) that generates it.
ConditionsProspective case-cohort study with 6 years of follow-up, adjusted for established cardiovascular risk factors.

Procurement of Cysteinylglycine is necessary for developing clinical or research assays targeting this specific risk pathway, as measuring only GGT or GSH fails to capture the full prognostic value.

Distinct Pro-Oxidant Activity Not Interchangeable with Cysteine or Glutathione

Cysteinylglycine exhibits distinct pro-oxidant properties by facilitating the redox cycling of iron, a mechanism not equally shared by its precursors or constituent parts. It reduces ferric iron (Fe3+) to ferrous iron (Fe2+), which in turn generates reactive oxygen species (ROS) and stimulates lipid peroxidation.[7] This specific reactivity has been shown to induce oxidative damage to DNA bases and promote the peroxidation of human plasma LDL lipoproteins.[7] While cysteine can also act as a pro-oxidant at high concentrations, the dipeptide structure of Cysteinylglycine confers a specific role in GGT-mediated oxidative processes on cell surfaces where GSH itself is being broken down.[1] Therefore, to study this specific pathway of extracellular oxidative stress, Cysteinylglycine is the required reagent.

Evidence DimensionBiochemical Mechanism
Target Compound DataReduces Fe3+ to Fe2+, driving ROS generation and lipid peroxidation.[7]
Comparator Or BaselineGlutathione (GSH) is a primary antioxidant. Cysteine can be a pro-oxidant, but Cys-Gly's role is specifically linked to the extracellular breakdown of GSH by GGT.[1]
Quantified DifferenceFunctional difference: Cys-Gly acts as a pro-oxidant in specific contexts where GSH acts as an antioxidant.
ConditionsIn vitro biochemical assays studying iron redox cycling, LDL oxidation, and DNA damage.

Researchers investigating mechanisms of atherosclerosis or other diseases linked to extracellular oxidative stress must use Cysteinylglycine to accurately model the effects of GGT-mediated GSH degradation.

Development of Specific Enzyme Assays for Dipeptidases

Use as the primary substrate to measure the kinetic parameters (Km, Vmax) of cytosolic or membrane-bound dipeptidases involved in the final step of the mercapturic acid pathway. This is critical for screening potential enzyme inhibitors or characterizing enzyme activity in tissue homogenates where using glutathione would be inappropriate.[7]

Biomarker Quantification in Clinical and Preclinical Samples

Serve as an analytical standard for LC-MS or HPLC methods to quantify levels in plasma, serum, or urine. Its measurement provides a specific readout of in vivo GGT activity and extracellular glutathione turnover, offering prognostic data for conditions like myocardial infarction independent of other markers.[1][3]

In Vitro Modeling of Extracellular Oxidative Stress

Employ in cell culture or cell-free systems to investigate the specific pro-oxidant effects resulting from GGT-mediated glutathione degradation. This is essential for studying mechanisms of LDL oxidation or other pathologies where the localized generation of Cysteinylglycine on the cell surface is hypothesized to play a key role.[4]

Physical Description

Solid

XLogP3

-3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

178.04121336 Da

Monoisotopic Mass

178.04121336 Da

Heavy Atom Count

11

UNII

384644SZ9T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

19246-18-5

Wikipedia

L-cysteinylglycine

Dates

Last modified: 08-15-2023
Sawa et al. Protein S-guanylation by the biological signal 8-nitroguanosine 3',5'-cyclic monophosphate Nature Chemical Biology, doi: 10.1038/NChemBio.2007.33, published online 30 September 2007. http://www.nature.com/naturechemicalbiology

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